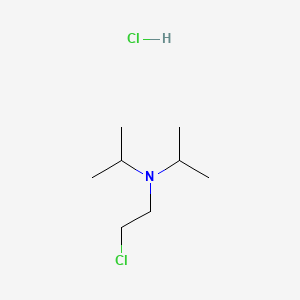

2-Diisopropylaminoethyl Chloride Hydrochloride

Description

The exact mass of the compound 2-(Diisopropylamino)ethyl chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49189. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSXYVRFJVAVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCl)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048701 | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-68-1 | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-26685 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4261-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiisopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RMR38FCEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Diisopropylaminoethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diisopropylaminoethyl chloride hydrochloride is a crucial chemical intermediate extensively utilized in the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, makes it a versatile building block for the introduction of the diisopropylaminoethyl moiety into a wide array of molecules. This structural feature is particularly significant in the development of therapeutic agents, where it can influence the pharmacological properties of the final compound.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and logical workflows for its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It is known to be hygroscopic and should be stored in a cool, dry place away from moisture.[1] The compound is soluble in water and organic solvents, which contributes to its versatility in various reaction conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4261-68-1 | [2] |

| Molecular Formula | C₈H₁₈ClN · HCl | [2] |

| Molecular Weight | 200.15 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 132 - 135 °C | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

| Purity (Typical) | ≥ 99.0% | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis via Chlorination of 2-Diisopropylaminoethanol

This is a widely used laboratory and industrial method that involves the reaction of 2-diisopropylaminoethanol with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] The reaction proceeds to form the hydrochloride salt of the product directly.

Caption: Workflow for the synthesis of this compound via chlorination.

This protocol is adapted from the synthesis of the analogous β-dimethylaminoethyl chloride hydrochloride and is expected to yield the desired product with minor modifications.[4]

Materials:

-

2-Diisopropylaminoethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Absolute ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a drying tube, place a solution of 2-diisopropylaminoethanol in anhydrous dichloromethane.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the cooled solution of the amino alcohol. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: After the reflux period, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the solvent and any excess thionyl chloride. The crude product will be obtained as a solid or semi-solid.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the white crystalline product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol and then dry them in a vacuum desiccator over a suitable desiccant.

Table 2: Typical Reaction Parameters for Chlorination Synthesis

| Parameter | Value |

| **Reactant Ratio (Aminoethanol:SOCl₂) ** | 1 : 1.1 (molar ratio) |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0-5 °C (addition), Reflux (reaction) |

| Reaction Time | 1-2 hours at reflux |

| Purification Method | Recrystallization from absolute ethanol |

| Expected Yield | 80-90% |

Synthesis via Alkylation of Diisopropylamine

An alternative route involves the alkylation of diisopropylamine with 2-chloroethylamine hydrochloride.[2] This method requires a base to neutralize the hydrochloride salt of the starting material and to facilitate the nucleophilic substitution reaction.

Caption: Workflow for the synthesis of this compound via alkylation.

Applications in Drug Development and Organic Synthesis

This compound serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its primary function is to introduce the diisopropylaminoethyl group, which can significantly modulate the biological activity and pharmacokinetic properties of a molecule.

Alkylation Reactions

The most common application of this compound is in alkylation reactions, where it acts as an electrophile. It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds.

Caption: General scheme for alkylation reactions using this compound.

Materials:

-

Substituted Phenol

-

This compound

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve the substituted phenol in anhydrous DMF. Add potassium carbonate (2-3 equivalents) to the solution. If using sodium hydride, add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

-

Alkylation: Add this compound (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[2] It can also cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly in the field of drug discovery and development. Its ability to introduce the diisopropylaminoethyl moiety makes it an essential building block for creating a diverse range of molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reaction protocols, coupled with stringent safety practices, is crucial for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 2-Diisopropylaminoethyl Chloride Hydrochloride

CAS Number: 4261-68-1

This technical guide provides a comprehensive overview of 2-Diisopropylaminoethyl chloride hydrochloride, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, applications, and essential experimental protocols.

Core Chemical and Physical Properties

This compound is a crystalline solid primarily utilized as an alkylating agent to introduce the diisopropylaminoethyl moiety into various molecules.[1][2] Its hydrochloride salt form enhances stability and ease of handling compared to the free base.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4261-68-1[1][3] |

| EC Number | 224-238-1[1][3] |

| Molecular Formula | C₈H₁₉Cl₂N[1][3] |

| Molecular Weight | 200.15 g/mol [1][3] |

| InChI Key | IUSXYVRFJVAVOB-UHFFFAOYSA-N[1] |

| SMILES String | [Cl-].ClCCN(C(C)C)C(C)C.[H+][1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to pale cream crystalline powder[4][5] |

| Melting Point | 130 - 136 °C[4] |

| pH | 4.0 - 4.5 (10 g/L in H₂O at 20 °C)[1][3] |

| Solubility | Soluble in water[5] |

| Storage Temperature | 2 - 30 °C[1] |

| Notes | Hygroscopic and air-sensitive[5] |

Table 3: Safety and Toxicological Data

| Parameter | Value |

| Signal Word | Danger[1] |

| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage[1] |

| LD50 (Oral, Rat) | 96.75 mg/kg |

| LD50 (Dermal, Rabbit) | 197 mg/kg |

| Incompatible Materials | Bases, Oxidizing agents[5] |

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a versatile synthetic intermediate.[1][5] The bulky diisopropyl groups provide steric hindrance, which can be leveraged to achieve controlled reactivity and selective monoalkylation in complex syntheses.[1]

Key application areas include:

-

Pharmaceutical Intermediates: It is a crucial component in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), particularly anticholinergic and antispasmodic drugs.[3] The incorporation of the diisopropylaminoethyl group can significantly influence the pharmacological properties of the final molecule.

-

Organic Synthesis: It serves as a precursor for introducing the diisopropylaminoethyl group onto various nucleophilic substrates, including amines, phenols, and thiols, through alkylation reactions.[1]

-

Ligand Formation: The tertiary amine functionality allows it to act as a ligand in the formation of metal complexes.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving this compound. These protocols are representative of its common applications in alkylation reactions.

General Protocol for O-Alkylation of a Phenol

This protocol describes a general procedure for the etherification of a phenolic hydroxyl group using this compound via a Williamson ether synthesis.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add the substituted phenol (1.0 eq) and anhydrous DMF.

-

Deprotonation: Add anhydrous potassium carbonate (2.5 eq) to the solution. The additional base is required to neutralize the hydrochloride of the alkylating agent. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly pouring the mixture into deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired O-alkylated product.

-

General Protocol for N-Alkylation of a Secondary Amine

This protocol outlines a general method for the alkylation of a secondary amine.

Materials:

-

Secondary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).

-

Alkylation: Add this compound (1.1 eq) to the solution.

-

Reaction: Stir the mixture at a suitable temperature (ranging from room temperature to reflux) until the starting amine is consumed, as monitored by TLC.

-

Work-up and Purification: Follow the work-up and purification steps as described in the O-alkylation protocol (Section 3.1, steps 5 and 6).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

References

An In-depth Technical Guide to 2-Diisopropylaminoethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Diisopropylaminoethyl chloride hydrochloride, a key building block in pharmaceutical synthesis. This document outlines its chemical and physical properties, details its application in the synthesis of active pharmaceutical ingredients (APIs), and provides exemplary experimental protocols.

Core Properties and Specifications

This compound is a white to off-white crystalline solid. It is a crucial intermediate for introducing the diisopropylaminoethyl moiety into more complex molecules through alkylation reactions.[1] Its hygroscopic nature necessitates storage in a cool, dry, and well-ventilated area.[2][3]

| Identifier | Value | Source |

| Molecular Weight | 200.15 g/mol | [1] |

| Molecular Formula | C₈H₁₉Cl₂N | [3] |

| CAS Number | 4261-68-1 | [1][3] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 131-135 °C | [1] |

| Purity | ≥ 98.0% | [4] |

| pH | 4.0-4.5 (10 g/L in H₂O at 20 °C) | |

| Solubility | Soluble in water and organic solvents | [2] |

Applications in Pharmaceutical Synthesis

This compound serves as a fundamental building block in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its primary role is as an alkylating agent to introduce the diisopropylaminoethyl group into various substrates, which can be a critical step in the synthesis of numerous APIs.[1]

Key therapeutic areas where this intermediate is utilized include:

-

Gastroprokinetic Agents: It is a key intermediate in the synthesis of Itopride hydrochloride , a drug used for the treatment of functional dyspepsia and other gastrointestinal motility disorders.[4]

-

Antiarrhythmic Agents: It is used in the manufacturing of Disopyramide , a Class I antiarrhythmic drug.[4]

-

Anticholinergic Agents: The synthesis of Isopropamide Iodide , an anticholinergic drug, also utilizes this compound.[4]

Synthetic Pathways

The following diagrams illustrate the role of this compound in key synthetic routes.

Caption: Synthetic pathway of Itopride.

Caption: General alkylation experimental workflow.

Experimental Protocols

The following are generalized protocols for reactions involving this compound. Researchers should adapt these protocols based on the specific substrate and desired product, adhering to all safety precautions.

General N-Alkylation of a Heterocycle

This protocol describes a typical procedure for the N-alkylation of a heterocyclic compound.

Materials:

-

Heterocyclic precursor

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:

-

To a solution of the heterocyclic precursor in the anhydrous solvent, add the base (e.g., 1.5-2.0 equivalents of K₂CO₃).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add this compound (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

High-Pressure Ammonolysis for the Synthesis of N,N-diisopropylethylenediamine

This protocol is based on a patented method for the synthesis of N,N-diisopropylethylenediamine.[5]

Materials:

-

This compound

-

Liquid ammonia

-

Solvent (e.g., toluene or dichloromethane)

Procedure:

-

Charge an autoclave with this compound and the solvent. The weight ratio of the hydrochloride salt to the solvent should be between 1:2 and 1:5.[5]

-

Introduce liquid ammonia into the autoclave. The molar ratio of this compound to ammonia should be between 1:5 and 1:15.[5]

-

Seal the autoclave and heat the reaction mixture to a temperature between 80-120 °C, resulting in a system pressure of 2-6 MPa.[5]

-

Maintain the reaction at this temperature and pressure for 2-6 hours.[5]

-

After the reaction is complete, cool the autoclave and carefully vent the excess ammonia.

-

The resulting reaction mixture contains the product, N,N-diisopropylethylenediamine, which can be isolated and purified using standard techniques such as distillation or crystallization after converting it to a salt.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, fatal if inhaled or in contact with skin, and causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(Diisopropylamino)ethyl chloride HCL - Best Price & Quality [abchemicalindustries.com]

- 4. Diisopropylaminoethyl Chloride Hydrochloride Manufacturers [shreeganeshchemical.com]

- 5. CN1245375C - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Diisopropylaminoethyl Chloride Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diisopropylaminoethyl chloride hydrochloride is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural features, combining a reactive alkyl chloride with a sterically hindered tertiary amine, make it a versatile intermediate for introducing the diisopropylaminoethyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, and a representative procedure for its application in N-alkylation reactions.

Chemical Structure and Properties

This compound is the hydrochloride salt of N-(2-chloroethyl)diisopropylamine. The presence of the bulky isopropyl groups on the nitrogen atom significantly influences its reactivity and physical properties.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| Molecular Formula | C₈H₁₈ClN · HCl | [1][2] |

| Molecular Weight | 200.15 g/mol | [1][2] |

| Appearance | White to off-white or light beige crystalline powder | [1][3][4] |

| Melting Point | 129-135 °C | [1][3][5] |

| Boiling Point | Not available (decomposes) | [5] |

| Solubility | Soluble in water and alcohols | [3][4] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1][3] |

| Stability | Stable under recommended storage conditions; sensitive to moisture and air | [3][5] |

| pH (10 g/L in H₂O at 20 °C) | 4.0 - 4.5 | [6][7] |

Experimental Protocols

Caution: this compound is a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1][8][9] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of 2-(diisopropylamino)ethanol with thionyl chloride.

Materials and Equipment:

-

2-(Diisopropylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or benzene

-

Absolute ethanol (for recrystallization)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Ice-salt bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-(diisopropylamino)ethanol (1.0 mole equivalent) in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: Cool the flask to 0-5 °C using an ice-salt bath. Slowly add thionyl chloride (1.1-1.2 mole equivalents) dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. A copious evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours.

-

Work-up and Isolation: Cool the reaction mixture. A precipitate of 2-(diisopropylamino)ethyl chloride hydrochloride will form. The solvent can be partially removed under reduced pressure to enhance precipitation.

-

Purification: Filter the crude product using a Büchner funnel and wash it with a small amount of cold, dry dichloromethane. For further purification, the solid can be recrystallized from absolute ethanol. Dissolve the crude product in a minimal amount of hot absolute ethanol and then cool the solution in an ice bath to induce crystallization.

-

Drying: Collect the purified white crystalline product by filtration and dry it under vacuum over a suitable desiccant (e.g., phosphorus pentoxide).

Application in N-Alkylation Reactions

This compound is a versatile reagent for the N-alkylation of various substrates, including primary and secondary amines, and heterocyclic compounds.[1][3] The following is a general protocol for the N-alkylation of a secondary amine.

Materials and Equipment:

-

Secondary amine (substrate)

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., acetonitrile, DMF, or DMSO)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a solution of the secondary amine (1.0 equivalent) in an anhydrous solvent in a round-bottom flask, add the base (2.5 equivalents to neutralize the HCl salt and the HCl generated during the reaction).

-

Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and monitor the progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using a water-miscible solvent, pour the mixture into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired N-alkylated product.

Safety and Handling

This compound is a highly toxic and corrosive compound.[1][8][9] It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][8][9] It is also hygroscopic and air-sensitive.

-

Handling: Always handle in a well-ventilated fume hood.[5] Avoid breathing dust.[8] Avoid contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong bases, and oxidizing agents.[3][5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.

Conclusion

This compound is an indispensable reagent in organic synthesis, particularly for the introduction of the diisopropylaminoethyl group in the development of new pharmaceuticals and other functional molecules. A thorough understanding of its properties, along with strict adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting. The detailed experimental protocols provided in this guide offer a solid foundation for its synthesis and application in N-alkylation reactions.

References

- 1. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]

- 2. 2-Diethylaminoethylchloride hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(Diisopropylamino)ethyl chloride | C8H18ClN | CID 7312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. (2-chloroethyl)diisopropylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 2-(Diisopropylamino)-ethylchloride hydrochloride for synthesis 4261-68-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Diisopropylaminoethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Diisopropylaminoethyl chloride hydrochloride (CAS No: 4261-68-1). A crucial intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs, a thorough understanding of its physical characteristics is essential for its effective handling, application, and the development of robust synthetic protocols.[1] This document presents quantitative data in a structured format, outlines general experimental methodologies for property determination, and includes visualizations to illustrate key relationships and workflows.

Chemical Identity and Core Properties

This compound, also known as N-(2-Chloroethyl)diisopropylamine hydrochloride, is a derivative of diisopropylamine.[2] It serves as a fundamental building block in alkylation reactions, where it is used to introduce the diisopropylaminoethyl moiety into various substrates.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4261-68-1 | [2][4] |

| Molecular Formula | C₈H₁₈ClN·HCl (or C₈H₁₉Cl₂N) | [1][2][4][5] |

| Molecular Weight | 200.15 g/mol | [1][2][4] |

| Appearance | White to off-white, beige, or light brown crystalline powder. | [2][4][5] |

| Melting Point | 130 - 135 °C / 266 - 275 °F (common range). Other reported ranges include 129-132°C and 98-102°C. | [2][4][5][6][7] |

| Boiling Point | 152.7°C at 760 mmHg | [7] |

| Solubility | Soluble in water and alcohols. | |

| pH | 4.0 - 4.5 (at 10 g/L in H₂O, 20 °C) | |

| Purity | ≥ 98.0% (by argentometric or nonaqueous titration). | [2] |

| Sensitivity | Hygroscopic (absorbs moisture from the air); Air sensitive. | [2] |

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for this exact compound are proprietary to manufacturers, the following outlines standard laboratory methodologies used to determine the key physical properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.

-

Sample Preparation: A small amount of the dry this compound powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus, which consists of a heating block or oil bath and a thermometer or digital temperature sensor, is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range is typically narrow.

Solubility Assessment

A qualitative or semi-quantitative assessment of solubility is fundamental for its use in reactions.

-

Solvent Selection: A known volume (e.g., 1 mL) of the selected solvent (e.g., deionized water, ethanol) is placed in a test tube.

-

Solute Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The process is observed for dissolution. If the solid dissolves completely, more solute is added incrementally until saturation is reached. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively (e.g., in mg/mL).

pH Measurement

The pH of an aqueous solution of the salt provides insight into its acidic nature.

-

Solution Preparation: A solution of known concentration (e.g., 10 g/L) is prepared by dissolving an accurately weighed sample of this compound in deionized water.

-

Calibration: A calibrated pH meter with a glass electrode is used. The meter is first calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Measurement: The electrode is rinsed with deionized water, dried, and then immersed in the prepared solution. The pH reading is allowed to stabilize before being recorded.

Purity Assay (Titration)

Purity is often determined by titration, which quantifies the amount of the substance.

-

Argentometric Titration: This method is used to determine the chloride content. A known mass of the sample is dissolved in an appropriate solvent. The solution is then titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint, where all chloride ions have reacted to form a silver chloride precipitate, can be detected using an indicator or potentiometrically.

-

Nonaqueous Titration: As the hydrochloride salt of a weak base, its purity can be determined by titration in a non-aqueous solvent. The sample is dissolved in a solvent like glacial acetic acid, and a titrant such as perchloric acid is used.[2]

Visualizations: Synthesis and Analysis Workflows

The following diagrams illustrate the compound's role in synthesis and a typical workflow for its physical characterization.

Caption: Synthetic pathway for this compound.

Caption: Workflow for physical property characterization.

Handling, Storage, and Safety

Due to its chemical nature, proper handling and storage are critical.

-

Hygroscopicity: The compound readily absorbs moisture from the air.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, often under an inert atmosphere.[8]

-

Incompatibilities: It is incompatible with bases and strong oxidizing agents.[1]

-

Safety: this compound is classified as hazardous. It is toxic if swallowed and fatal if it comes in contact with the skin or is inhaled.[2][4] It also causes severe skin burns and eye damage.[2][4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this material.[5] All work should be conducted in a chemical fume hood.[9]

References

- 1. This compound, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]

- 3. 2-(Diisopropylamino)-ethylchloride hydrochloride for synthesis 4261-68-1 [sigmaaldrich.com]

- 4. 2-(Diisopropylamino)ethyl Chloride Hydrochloride | 4261-68-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(Diisopropylamino)ethyl chloride HCL - Best Price & Quality [abchemicalindustries.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.fr [fishersci.fr]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Solubility Profile of 2-Diisopropylaminoethyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Diisopropylaminoethyl chloride hydrochloride (CAS No: 4261-68-1). Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for its determination.

Core Compound Properties

This compound is a white to off-white crystalline solid. It is known to be hygroscopic and sensitive to air and moisture.[1][2] Proper storage in a cool, dry, and well-ventilated area is essential to maintain its integrity.[2] The compound is stable under recommended storage conditions.[1][3][4][5]

Solubility Data

While specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively documented, the available information consistently indicates good solubility in polar solvents. The following table summarizes the known qualitative and semi-quantitative solubility profile.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | ≥ 10 g/100 mL (reported as "0.1? g/mL, clear") | [5] |

| Water | Not Specified | Soluble / Fully soluble | [3][4][6][7] |

| Organic Solvents | Not Specified | Soluble | |

| Alcohols | Not Specified | Soluble | [2] |

| Dichloromethane | Not Specified | Can be used for reactions, suggesting some solubility | [8] |

| Tetrahydrofuran | Not Specified | Can be used for reactions, suggesting some solubility | [8] |

Chemical Equilibrium in Aqueous Solution

In an aqueous solution, this compound, being a salt of a tertiary amine, dissociates to form the diisopropylaminoethyl chloride cation and a chloride anion. The protonated amine can exist in equilibrium with its free base form.

Caption: Dissociation of this compound in water.

Experimental Protocols for Solubility Determination

The following outlines a generalized experimental protocol for the quantitative determination of the solubility of this compound, based on standard laboratory methods.

Objective

To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, methanol, ethanol, dichloromethane, acetone)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Methodology: Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial.

-

Equilibration: Place the containers in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solutions to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge an aliquot of the suspension to further separate the solid from the liquid phase.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette. To prevent precipitation, immediately dilute the sample with a suitable solvent in which the compound is highly soluble.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination.

Conclusion

While precise quantitative solubility data for this compound remains limited in the public domain, it is evident that the compound is highly soluble in water and other polar organic solvents. For research and development purposes requiring exact solubility values, it is recommended to perform experimental determination using standardized methods such as the shake-flask protocol outlined in this guide. The hygroscopic nature of the compound should be carefully considered during handling and experimentation to ensure accurate and reproducible results.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-(Diisopropylamino)ethyl chloride HCL - Best Price & Quality [abchemicalindustries.com]

- 3. opcw.org [opcw.org]

- 4. CAS#:4261-68-1 | this compound | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]

In-Depth Technical Guide to the Safety of 2-Diisopropylaminoethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of 2-Diisopropylaminoethyl chloride hydrochloride (CAS No. 4261-68-1), a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] This document synthesizes available safety data, details the methodologies of key toxicological experiments, and explores the likely mechanism of its toxicity.

Chemical and Physical Properties

This compound is a light beige to pinkish crystalline powder.[1] It is soluble in water and is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][3] Proper storage in a cool, dry, well-ventilated area away from incompatible substances and moisture is crucial to maintain its integrity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4261-68-1 | [1] |

| Molecular Formula | C₈H₁₉Cl₂N | [4] |

| Molecular Weight | 200.15 g/mol | [4] |

| Appearance | Light beige to pinkish crystalline powder | [1] |

| Melting Point | 129-135 °C | [1] |

| Solubility | Soluble in water | [1][2] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [3] |

Toxicological Data

The acute toxicity of this compound has been evaluated through various routes of exposure. The compound is classified as toxic if swallowed and fatal if in contact with skin or inhaled.[1][2]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 96.75 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 197 mg/kg | [4] |

| LC50 | Rat | Inhalation | 12 mg/m³ (4 hours) | [4] |

| Draize Test | Rabbit | Eye | 100 mg (Severe) | |

| Draize Test | Rabbit | Skin | 500 mg/24H (Severe) |

Hazard Identification and Safety Precautions

This compound is a hazardous substance and requires careful handling. It is known to cause severe skin burns and eye damage and may cause respiratory irritation.[1]

Health Hazards:

-

Acute Effects: Causes irritation to the eyes, skin, and respiratory tract.[3] Inhalation may lead to burning pain in the nose and throat, coughing, wheezing, shortness of breath, and pulmonary edema. Ingestion can cause irritation of the digestive tract.[3] Prolonged or high-dose exposure could lead to systemic effects, including central nervous system depression.[3]

-

Chronic Effects: No information has been found regarding the chronic health effects of this compound.[3]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a respirator when handling this compound, especially in poorly ventilated areas.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols. Below are the detailed methodologies for the key assays.

Acute Oral, Dermal, and Inhalation Toxicity Studies (OECD Guidelines)

The determination of LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound follows the Organization for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals.

Caption: Workflow for the Draize eye and skin irritation test.

Proposed Mechanism of Toxicity: Cholinergic System Disruption

While direct studies on the specific signaling pathways affected by this compound are limited, its chemical structure and its use as a precursor in the synthesis of potent cholinergic and anticholinergic agents provide strong evidence for its mechanism of action. N[3][4]otably, it is a key intermediate in the synthesis of V-series nerve agents, which are powerful acetylcholinesterase inhibitors. T[5]herefore, it is highly probable that the toxicity of this compound stems from its interaction with the cholinergic nervous system.

The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors.

Signaling Pathway of Cholinergic Toxicity

Caption: Proposed signaling pathway of cholinergic toxicity.

Conclusion

This compound is a valuable chemical intermediate with significant acute toxicity. Its safe handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment. The available toxicological data, obtained through standardized experimental procedures, indicates that this compound is toxic via oral, dermal, and inhalation routes of exposure and is a severe eye and skin irritant. The likely mechanism of its toxicity is the disruption of the cholinergic nervous system through the inhibition of acetylcholinesterase. Further research into its specific interactions with cholinergic receptors and other potential cellular targets would provide a more complete understanding of its toxicological profile.

References

handling and storage of hygroscopic 2-Diisopropylaminoethyl chloride hydrochloride

An In-depth Technical Guide to the Handling and Storage of Hygroscopic 2-Diisopropylaminoethyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its utility, however, is intrinsically linked to its physical properties, most notably its hygroscopicity.[1][2][3][4] This tendency to readily absorb moisture from the atmosphere can significantly impact its stability, handling, and the outcome of chemical reactions. This guide provides a comprehensive overview of the proper handling and storage procedures for this compound, with a focus on mitigating the challenges posed by its hygroscopic nature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to off-white or light beige crystalline powder | [1][2][3][4] |

| Molecular Formula | C₈H₁₈ClN·HCl | [1] |

| Molecular Weight | 200.15 g/mol | [1] |

| Melting Point | 132 - 135 °C | [1] |

| Solubility | Soluble in water | [2][4] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1][2][3][4] |

Hygroscopicity Profile

General Hygroscopicity Classification

In the absence of specific data, a conservative approach should be taken, treating the compound as at least "hygroscopic" according to standard pharmacopeial classifications. This necessitates the stringent handling and storage protocols outlined in this guide.

Recommended Handling Procedures

Due to its hygroscopic and hazardous nature, this compound must be handled with care in a controlled environment. The following procedures are recommended:

-

Controlled Atmosphere: Whenever possible, handle the compound in an inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon, to minimize exposure to moisture.[5][6]

-

Rapid Weighing and Transfer: Minimize the time the container is open to the atmosphere. Weighing and transferring the solid should be done as quickly as possible.

-

Use of Appropriate Tools: Use dry spatulas and glassware. Pre-drying of equipment is recommended.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] A respirator may be necessary for handling large quantities or if there is a risk of aerosolization.[4]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

The logical workflow for handling this hygroscopic compound is illustrated in the diagram below.

Caption: A logical workflow for the safe handling of hygroscopic materials.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | References |

| Temperature | Cool, dry place. Some suppliers recommend <15°C. | To minimize degradation and moisture uptake. | [1][4] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent exposure to atmospheric moisture. | [6] |

| Container | Tightly sealed, airtight container. | To provide a physical barrier against moisture. | [2][4] |

| Incompatibilities | Store away from moisture, strong acids, strong bases, and strong oxidizing agents. | To prevent chemical reactions and degradation. | [4] |

| Location | Well-ventilated area. | To ensure safety in case of accidental release. | [4] |

Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

To quantitatively assess the hygroscopicity of a crystalline solid like this compound, Dynamic Vapor Sorption (DVS) is a standard and effective method.[7]

Objective

To determine the moisture sorption and desorption isotherm of this compound at a constant temperature, and to classify its hygroscopicity based on the moisture uptake.

Materials and Equipment

-

This compound sample

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance (integrated into DVS)

-

Dry nitrogen or air source

-

Saturated water vapor source

Methodology

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into the DVS sample pan.

-

Drying: Dry the sample in the DVS instrument at 25°C under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.

-

Sorption Isotherm:

-

Increase the relative humidity in a stepwise manner, typically in 10% RH increments, from 0% to 90% RH.

-

At each RH step, allow the sample to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹).

-

Record the mass of the sample at each equilibrated RH step.

-

-

Desorption Isotherm:

-

Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, following the same increments as the sorption phase.

-

Record the mass of the sample at each equilibrated RH step.

-

-

Data Analysis:

-

Calculate the percentage change in mass at each RH step relative to the initial dry mass.

-

Plot the percentage mass change as a function of relative humidity to generate the sorption and desorption isotherms.

-

The experimental workflow for DVS analysis is depicted in the following diagram.

Caption: A schematic of the experimental workflow for DVS analysis.

Conclusion

The hygroscopic nature of this compound necessitates careful consideration during its handling and storage to ensure its quality and stability. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with moisture absorption and ensure the reliable use of this important chemical intermediate in their work. For critical applications, it is highly recommended to perform quantitative hygroscopicity studies, such as Dynamic Vapor Sorption analysis, to fully characterize the material's behavior.

References

- 1. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]

- 2. 2-(Diisopropylamino)ethyl chloride HCL - Best Price & Quality [abchemicalindustries.com]

- 3. Page loading... [guidechem.com]

- 4. CAS#:4261-68-1 | this compound | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide on the Role of 2-Diisopropylaminoethyl Chloride Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Diisopropylaminoethyl chloride hydrochloride is a crucial chemical intermediate, primarily utilized as a building block in the synthesis of a variety of pharmacologically active compounds.[1][2][3][4] Its core function is not defined by a direct biological mechanism of action on a specific target, but rather by its role as a versatile alkylating agent.[2][5] This guide elucidates its chemical properties, its principal application in the synthesis of therapeutic agents, and provides an overview of the mechanisms of the compounds derived from it.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[6] It is recognized for its hygroscopic nature, readily absorbing moisture from the air.[4][6] The compound is soluble in water.[1][3][6]

| Property | Value | Reference |

| CAS Number | 4261-68-1 | [1][2] |

| Molecular Formula | C₈H₁₉Cl₂N·HCl | [1] |

| Molecular Weight | 200.15 g/mol | [2] |

| Appearance | White to off-white or light brown to pinkish crystalline powder | [1][2][4] |

| Melting Point | 129-135 °C | [1][2] |

| Solubility | Soluble in water | [1][3][4] |

| pH | 4.0-4.5 (10g/L in H₂O at 20°C) | [6] |

| Stability | Stable under recommended storage conditions, but is hygroscopic | [4][6] |

Core Mechanism of Action: A Chemical Perspective

The primary "mechanism of action" of this compound is its function as an alkylating agent in organic synthesis.[2] It is used to introduce the diisopropylaminoethyl group ([-CH₂CH₂N(i-Pr)₂]) onto various nucleophilic substrates.[2] This chemical reactivity is the cornerstone of its utility in the pharmaceutical and chemical industries.[3][6] The presence of bulky diisopropyl groups provides steric hindrance, which can be leveraged for controlled reactivity and selective monoalkylation during the synthesis of complex molecules.[2]

Caption: General alkylation reaction involving this compound.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the production of several classes of therapeutic agents, primarily due to its ability to form the core structure of these drugs.[2]

3.1. Anticholinergic Agents: It is extensively used in the synthesis of anticholinergic drugs, which function by blocking the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2]

-

Disopyramide: An antiarrhythmic agent.

-

Isopropamide Iodide: A long-acting anticholinergic.

3.2. Other Therapeutic Classes: Its utility extends to other drug categories:

-

Orphenadrine: A muscle relaxant with anticholinergic properties.[2]

-

Diltiazem: A calcium channel blocker, though its synthesis pathway can involve intermediates derived from this compound.[2]

Caption: Role as a precursor in the synthesis of various drug classes.

Toxicological Profile

This compound is a highly toxic and hazardous compound.[1][3] It is fatal upon skin contact or inhalation and can cause severe skin burns and eye damage.[1][2]

| Toxicity Metric | Value | Species | Reference |

| Oral LD50 | 96 mg/kg | Rat | [7] |

| Dermal LD50 | 197 mg/kg | Rabbit | [7][8] |

| Inhalation LC50/4H | 12 mg/m³ | Rat | [7][8] |

Experimental Protocols: Synthesis of N,N-diisopropylethylenediamine

While protocols for a biological mechanism of action are not applicable, a relevant experimental protocol is its use in synthesis. The following is a summarized protocol for a reaction where it serves as a key reactant.

Objective: To synthesize N,N-diisopropylethylenediamine via ammonolysis.[2]

Materials:

-

2-(Diisopropylamino)ethyl chloride hydrochloride

-

Ammonia

-

Autoclave

Methodology:

-

Charge an autoclave with 2-(Diisopropylamino)ethyl chloride hydrochloride.

-

Introduce ammonia into the autoclave.

-

Seal the autoclave and heat to the specified reaction temperature and pressure.

-

Maintain the reaction conditions for a sufficient duration to ensure completion.

-

After cooling and depressurization, the product, N,N-diisopropylethylenediamine, is isolated.

-

Purification can be achieved through distillation.

This one-step ammonolysis reaction can achieve yields as high as 91%.[2]

Caption: Workflow for the synthesis of N,N-diisopropylethylenediamine.

Conclusion

This compound is a foundational reagent in medicinal chemistry and organic synthesis. Its significance lies not in its own pharmacological activity, but in its role as a versatile precursor for a range of therapeutic agents. Understanding its chemical properties, reactivity as an alkylating agent, and its applications in constructing complex molecules is essential for professionals in drug development and chemical research. The compound's high toxicity necessitates stringent safety protocols during handling and use.

References

- 1. Buy this compound | 4261-68-1 [smolecule.com]

- 2. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-(Diisopropylamino)ethyl chloride HCL - Best Price & Quality [abchemicalindustries.com]

- 5. 2-(Diisopropylamino)-ethylchloride hydrochloride for synthesis 4261-68-1 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. opcw.org [opcw.org]

- 8. CAS#:4261-68-1 | this compound | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 2-Diisopropylaminoethyl Chloride Hydrochloride from Diisopropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-diisopropylaminoethyl chloride hydrochloride, a key intermediate in the pharmaceutical and chemical industries. This document details the underlying chemical principles, experimental protocols, and characterization data to support research and development in this area.

Introduction

This compound is a valuable bifunctional molecule featuring a reactive alkyl chloride and a sterically hindered tertiary amine. This unique structure makes it a crucial building block for the introduction of the diisopropylaminoethyl moiety in the synthesis of a wide range of compounds, particularly as an intermediate in the production of various active pharmaceutical ingredients (APIs).[1] Its synthesis from diisopropylamine is a critical process for ensuring a stable supply of this important chemical. This guide will explore the two primary synthetic pathways from diisopropylamine.

Synthetic Routes

There are two main synthetic strategies for the preparation of this compound starting from diisopropylamine:

-

Route 1: Two-Step Synthesis via 2-(Diisopropylamino)ethanol. This is the most commonly employed and well-documented method, proceeding through the formation of an amino alcohol intermediate.

-

Route 2: Direct Reaction with 2-Chloroethylamine Hydrochloride. This route offers a more direct approach to the target molecule.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Two-Step Synthesis via 2-(Diisopropylamino)ethanol

This synthetic approach is a robust and high-yielding method for the preparation of this compound. The overall process can be visualized as a two-stage workflow.

References

The Versatility of 2-Diisopropylaminoethyl Chloride Hydrochloride in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diisopropylaminoethyl chloride hydrochloride is a valuable and versatile reagent in organic synthesis, primarily serving as a precursor for the introduction of the diisopropylaminoethyl moiety into a wide range of molecules.[1] Its utility is particularly prominent in the pharmaceutical industry, where it functions as a critical intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1] This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 4261-68-1 |

| Molecular Formula | C₈H₁₉Cl₂N |

| Molecular Weight | 200.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 131-134 °C |

| Solubility | Soluble in water |

| pH (10 g/L in H₂O) | 4.0 - 4.5 (20 °C) |

Core Applications in Organic Synthesis

The primary application of this compound lies in its function as an alkylating agent. The presence of the chloroethyl group allows for nucleophilic substitution reactions, thereby attaching the diisopropylaminoethyl group to various substrates.

N-Alkylation Reactions

N-alkylation is a fundamental transformation in organic chemistry, and this compound is an effective reagent for this purpose. It is widely used to introduce the diisopropylaminoethyl group onto primary and secondary amines, as well as nitrogen-containing heterocycles.

One of the most well-documented and high-yielding applications is the synthesis of N,N-diisopropylethylenediamine through the ammonolysis of this compound. This reaction can achieve yields of up to 91%.[2]

Experimental Protocol: Synthesis of N,N-diisopropylethylenediamine [2]

This protocol is based on a patented industrial synthesis method.

Materials:

-

N,N-diisopropylaminoethyl chloride hydrochloride (93 g, 0.465 mol)

-

Benzene (279 g)

-

Liquid ammonia (119 g, 7 mol)

-

High-pressure autoclave with stirring and temperature control

Procedure:

-

Charge the high-pressure autoclave with N,N-diisopropylaminoethyl chloride hydrochloride and benzene.

-

Seal the autoclave and pressurize with liquid ammonia.

-

Heat the mixture to 120 °C over 3 hours, at which point the internal pressure will reach approximately 6 MPa.

-

Maintain the reaction at this temperature and pressure for a specified time (e.g., 2-6 hours).

-

After the reaction is complete, cool the autoclave and carefully vent the excess ammonia.

-

The resulting product, N,N-diisopropylethylenediamine, can be isolated and purified by standard procedures, such as distillation or crystallization after converting it to its hydrochloride salt.

Quantitative Data for N-Alkylation of Ammonia:

| Molar Ratio (Amine:Ammonia) | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

| 1:15 | Benzene | 120 | 6 | Not Specified | 91.07 |

| 1:10 | Carbon Tetrachloride | 100 | 4 | 6 | 88.10 |

| 1:8 | Dichloroethane | 120 | 3.5 | 5 | 84.76 |

| 1:5 | Dichloromethane | 80 | 2 | 2 | 61.90 |

Data sourced from a Chinese patent on the synthesis of N,N-diisopropylethylenediamine.[2]

The diisopropylaminoethyl moiety is a key structural feature in several pharmaceuticals. The N-alkylation reaction using this compound is a crucial step in the synthesis of the antiarrhythmic drug Disopyramide and the anticholinergic agent Isopropamide Iodide .

-

Disopyramide Synthesis: The synthesis involves the alkylation of α-phenyl-α-(2-pyridyl)acetonitrile with 2-diisopropylaminoethyl chloride in the presence of a strong base like sodium amide. The resulting intermediate is then hydrolyzed to the corresponding amide.

-

Isopropamide Iodide Synthesis: This synthesis involves the alkylation of diphenylacetonitrile with 2-diisopropylaminoethyl chloride, followed by quaternization of the tertiary amine with methyl iodide.

O-Alkylation Reactions (Williamson Ether Synthesis)

This compound is also employed in the O-alkylation of phenols and alcohols via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group.

The general workflow for this reaction is as follows:

References

Methodological & Application

2-Diisopropylaminoethyl chloride hydrochloride synthesis protocol

Providing a detailed synthesis protocol for 2-Diisopropylaminoethyl chloride hydrochloride is not possible. This chemical is a precursor to V-series nerve agents and is listed as a Schedule 2 substance by the Chemical Weapons Convention (CWC). Providing instructions for its synthesis would be irresponsible and violate safety guidelines. The production, stockpiling, and use of chemical weapons are strictly prohibited under international law.

Instead, this response will focus on the importance of chemical safety, the regulatory framework surrounding such chemicals, and the principles of responsible conduct in chemical research, which are critical for the intended audience of researchers and scientists.

Understanding the Regulatory Context

Chemicals like this compound are known as "dual-use" chemicals. While they may have legitimate industrial or research applications, they can also be misused to create harmful substances. Because of this, their production and transfer are tightly controlled by international treaties and national laws.

Key Regulatory Bodies and Treaties:

-

Organisation for the Prohibition of Chemical Weapons (OPCW): This international body implements the Chemical Weapons Convention. The CWC aims to eliminate an entire category of weapons of mass destruction by prohibiting the development, production, acquisition, stockpiling, retention, transfer, or use of chemical weapons by State Parties.

-

The Chemical Weapons Convention (CWC): This treaty categorizes controlled substances into three schedules based on their risk. Schedule 1 and 2 chemicals have very limited or no legitimate uses and are subject to the most stringent controls.

Principles of Responsible Chemical Research

For researchers, scientists, and drug development professionals, adherence to a strong ethical and safety framework is paramount. This includes:

-

Awareness: Understanding the potential dual-use nature of chemicals and being aware of the international and national regulations that govern them.

-